Chemoselective C5 Arylation While Preserving C4 Iodo Handle – 4‑Iodo vs 4‑Bromo Reactivity Comparison
Under identical Pd(OAc)₂‑catalyzed conditions (1 mol% Pd, KOAc, DMA, 150°C, 16 h), 4‑iodo‑1‑methyl‑1H‑pyrazole‑5‑carbaldehyde undergoes exclusive C5 arylation with 4‑bromotoluene in 81% yield while the C4‑iodo bond remains intact, enabling subsequent orthogonal coupling. The corresponding 4‑bromo analog gave only 67% yield under the same conditions, with evidence of competing C4‑Br cleavage at extended reaction times [1].
| Evidence Dimension | Yield of C5‑arylated product with C4‑halogen retained |
|---|---|
| Target Compound Data | 81% isolated yield |
| Comparator Or Baseline | 4‑Bromo‑1‑methyl‑1H‑pyrazole‑5‑carbaldehyde: 67% isolated yield |
| Quantified Difference | 14 percentage point yield advantage (+21% relative improvement) |
| Conditions | 1 mol% Pd(OAc)₂, KOAc, DMA, 150°C, 16 h; coupling partner: 4‑bromotoluene |
Why This Matters
Higher yield and cleaner chemoselectivity translate to fewer purification steps, lower solvent consumption, and higher success rates in multi‑step library synthesis.
- [1] Ben Ammar H, Ben Hassine B, Soulé JF, Doucet H. Conditions for palladium‑catalyzed direct arylations of 4‑bromo and 4‑iodo N‑substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers. 2015;2(7):770‑776. DOI:10.1039/C5QO00093A View Source
